Methyl N-cyanopyrazinecarboximidate

Description

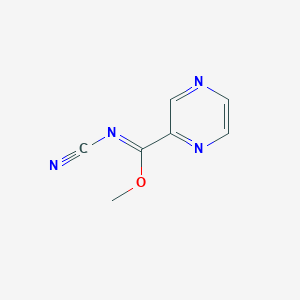

Methyl N-cyanopyrazinecarboximidate is a pyrazine-based compound featuring a cyano group (-CN) and a methyl imidate moiety. Its structure combines electron-withdrawing substituents (cyano) and a reactive imidate ester, which may influence its physicochemical properties and applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C7H6N4O |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

methyl N-cyanopyrazine-2-carboximidate |

InChI |

InChI=1S/C7H6N4O/c1-12-7(11-5-8)6-4-9-2-3-10-6/h2-4H,1H3 |

InChI Key |

RWXJDOXDHNGOIK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=NC#N)C1=NC=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide ()

- Structure : Pyrazine-2-carboxamide with bromo and methylphenyl substituents.

- Key Differences: Replaces the cyano and imidate groups with a carboxamide and halogenated aryl group.

- Carboxamides generally exhibit higher hydrogen-bonding capacity than imidates, affecting solubility and bioavailability .

5-Alkylamino-N-phenylpyrazine-2-carboxamides ()

- Structure: Pyrazine-2-carboxamide with alkylamino and phenyl substituents.

- Key Differences: Alkylamino groups enhance basicity and solubility, whereas the cyano group in the target compound is non-basic and polar.

- Biological Activity: These derivatives show antimycobacterial activity, suggesting that substituent flexibility (alkyl vs. cyano) modulates target interactions .

N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide ()

- Structure : Pyrazine-2-carboxamide with nitro and methyl groups.

- Key Differences: The nitro group is strongly electron-withdrawing, comparable to cyano but with higher polarity. The imidate in Methyl N-cyanopyrazinecarboximidate may confer greater hydrolytic instability than the carboxamide .

(E)-N-((6-Chloropyridin-3-yl)methyl)-N'-cyanoacetimidamide ()

- Structure: Cyanoacetimidamide with chloropyridinyl and methyl groups.

- Key Differences : The pyridine ring introduces aromaticity and a chlorine atom, differing from the pyrazine backbone. The amidine structure shares reactivity with imidates but differs in protonation states .

Physicochemical Properties

Table 1 compares inferred properties of this compound with analogs:

Notes:

- The imidate group in this compound may lower LogD (increased hydrophilicity) compared to carboxamides.

- Chloroformate-mediated synthesis (as in ) is plausible for imidate formation .

Reactivity and Stability

- Imidate vs. Carboxamide : Imidates are more reactive toward nucleophiles (e.g., amines, alcohols) than carboxamides, making them versatile intermediates. However, they are prone to hydrolysis under acidic or basic conditions .

Spectroscopic Signatures

- NMR Shifts: reports downfield shifts for amino-pyrazine derivatives (e.g., δ 8.5–8.6 ppm for aromatic protons). The cyano group in this compound would deshield adjacent protons, producing distinct shifts compared to carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.